![molecular formula C12H22N2O2S B14396642 tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate CAS No. 88621-50-5](/img/structure/B14396642.png)
tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a sulfanylidene group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under specific conditions. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiol derivatives.
Scientific Research Applications
tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The sulfanylidene group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate can be compared with other similar compounds such as:
tert-Butyl (2-piperidin-3-ylethyl)carbamate: This compound has a similar structure but differs in the position of the piperidine ring.
tert-Butyl (2-oxo-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-3-yl)carbamate: This compound contains additional oxo groups, which may alter its reactivity and applications.
Properties
CAS No. |
88621-50-5 |
|---|---|
Molecular Formula |
C12H22N2O2S |
Molecular Weight |
258.38 g/mol |
IUPAC Name |
tert-butyl N-(2-piperidin-1-yl-2-sulfanylideneethyl)carbamate |
InChI |
InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)13-9-10(17)14-7-5-4-6-8-14/h4-9H2,1-3H3,(H,13,15) |
InChI Key |
YXXWEIJIPQUGTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=S)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


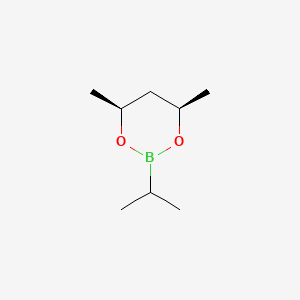
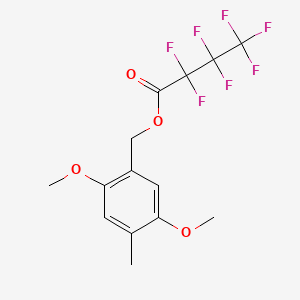
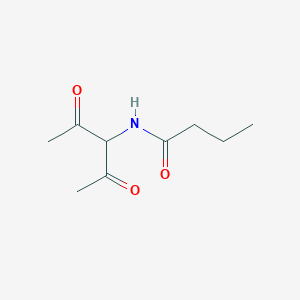
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)
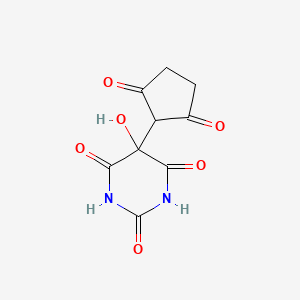
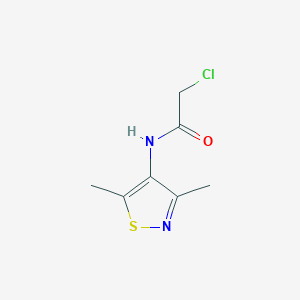

![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)
![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
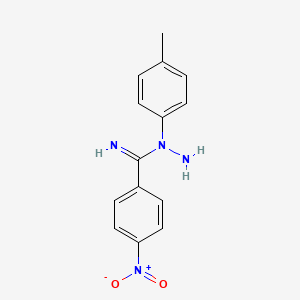
![[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene](/img/structure/B14396637.png)
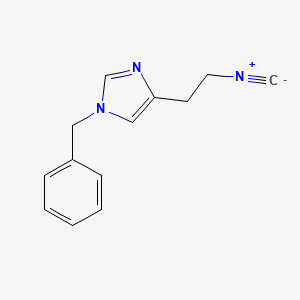
![4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile](/img/structure/B14396649.png)
